molecular formula C5H9NOS B14205433 2-Oxopropyl ethanimidothioate CAS No. 762191-42-4

2-Oxopropyl ethanimidothioate

Cat. No.: B14205433
CAS No.: 762191-42-4
M. Wt: 131.20 g/mol
InChI Key: RXJOGYSPSNBEBV-UHFFFAOYSA-N
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Description

2-Oxopropyl ethanimidothioate is an organic compound that belongs to the class of organosulfonic acids. These compounds contain the sulfonic acid group, which has the general structure RS(=O)₂OH, where R is not a hydrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxopropyl ethanimidothioate can be achieved through several methods. One common approach involves the acylation of methylphosphonates. This method includes the metalation of dialkyl methylphosphonates, followed by the reaction with acetyl chloride or its synthetic equivalent . Another approach is based on the Michaelis–Arbuzov reaction of haloacetones with trialkyl phosphites .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and controlled environments to maintain the desired reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-Oxopropyl ethanimidothioate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols or thiols.

Scientific Research Applications

2-Oxopropyl ethanimidothioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxopropyl ethanimidothioate involves the reductive cleavage of the thioether linkage, followed by carboxylation of the cleavage product. This process yields acetoacetate and free coenzyme M . The compound interacts with specific molecular targets and pathways, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chemical structure and the presence of the ethanimidothioate group

Properties

CAS No.

762191-42-4

Molecular Formula

C5H9NOS

Molecular Weight

131.20 g/mol

IUPAC Name

2-oxopropyl ethanimidothioate

InChI

InChI=1S/C5H9NOS/c1-4(7)3-8-5(2)6/h6H,3H2,1-2H3

InChI Key

RXJOGYSPSNBEBV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CSC(=N)C

Origin of Product

United States

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